Product packaging for Phenanthro[4,3-b]thiophene(Cat. No.:CAS No. 195-68-6)

Phenanthro[4,3-b]thiophene

Cat. No.: B089516
CAS No.: 195-68-6
M. Wt: 234.3 g/mol
InChI Key: HVDXWEZIEYUOMI-UHFFFAOYSA-N
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Description

Phenanthro[4,3-b]thiophene is a four-ring polycyclic aromatic sulfur heterocycle (PASH) with the molecular formula C16H10S and a molecular weight of 234.32 g/mol . This compound is a subject of interest in advanced environmental analysis and fundamental studies on the chemical behavior of thia-PAHs. In environmental research, this compound is investigated as a component of complex mixtures found in environmental samples. Its identification and analysis can be achieved using sophisticated techniques such as low-temperature time-resolved phosphorescence excitation emission matrices (P-EEMs) combined with multivariate calibration methods, enabling its detection at trace concentrations (ng.mL-1 levels) even in the presence of co-eluting compounds . From a mechanistic chemistry perspective, this PASH serves as a valuable model compound for probing electrophilic reactions. Studies have explored its protonation under stable ion conditions to generate carbocations, revealing insights into charge delocalization modes within the thia-PAH structure . Furthermore, research into its nitration and bromination behavior helps elucidate its potential reactivity and transformation pathways . The physical properties of this compound include a calculated logP of 5.21 and a McGowan volume of 174.81 ml/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic uses. Researchers should consult the relevant safety data sheets before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10S B089516 Phenanthro[4,3-b]thiophene CAS No. 195-68-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphtho[2,1-g][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10S/c1-2-4-14-11(3-1)5-6-12-7-8-13-9-10-17-16(13)15(12)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDXWEZIEYUOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941261
Record name Phenanthro[4,3-b]thiophene
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Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195-68-6
Record name Phenanthro[4,3-b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenanthro(4,3-b)thiophene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthro[4,3-b]thiophene
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Synthetic Methodologies for Phenanthro 4,3 B Thiophene and Its Derivatives

Direct Annulation Strategies for the Thiophene (B33073) Ring Formation

The construction of the thiophene ring onto a pre-existing phenanthrene (B1679779) framework is a common and effective approach for the synthesis of phenanthro[4,3-b]thiophene and its derivatives. These methods, known as direct annulation strategies, involve the formation of one or two carbon-sulfur bonds to complete the heterocyclic ring.

Photochemical Cyclization Approaches

Photochemical cyclization, a powerful tool in the synthesis of polycyclic aromatic compounds, offers a viable route to this compound derivatives. This method typically involves the irradiation of a stilbene-like precursor, containing both a phenanthrene and a thiophene moiety linked by an ethylene (B1197577) bridge, in the presence of an oxidizing agent.

The generally accepted mechanism for this transformation begins with the photoisomerization of the trans-stilbene (B89595) precursor to its cis-isomer. Subsequent UV irradiation induces an intramolecular 6π-electrocyclization to form a dihydrothis compound intermediate. This intermediate is then aromatized by an oxidizing agent, such as iodine or air, to yield the final this compound product. The choice of solvent and oxidizing agent can significantly influence the reaction efficiency and yield.

A notable example is the synthesis of methyl this compound-5-carboxylate. This derivative was successfully prepared through an iodine-mediated photochemical cyclization of methyl 2-(naphthalen-2-yl)-3-(thiophen-3-yl)acrylate. This reaction demonstrates the applicability of this method for the synthesis of functionalized this compound systems.

PrecursorProductReagents and ConditionsReference
Methyl 2-(naphthalen-2-yl)-3-(thiophen-3-yl)acrylateMethyl this compound-5-carboxylateI₂, UV irradiation

Cyclization Reactions involving S-Containing Alkyne Substrates

Another versatile strategy for the synthesis of the this compound core involves the cyclization of precursors containing a sulfur-bearing group and an alkyne functionality attached to the phenanthrene skeleton. These methods offer a high degree of control over the substitution pattern of the final product.

Transition metal catalysts, particularly palladium and gold, have been effectively employed to promote the intramolecular cyclization of S-containing alkyne substrates. In a typical reaction, a phenanthrene derivative bearing an alkynyl thioether moiety undergoes a metal-catalyzed intramolecular addition of the sulfur atom to the alkyne. This process, often referred to as heterocyclization, leads to the formation of the thiophene ring. The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization, especially in cases where multiple cyclization pathways are possible. While specific examples for the direct synthesis of the parent this compound via this method are not extensively documented, the general applicability of metal-catalyzed heterocyclization for the synthesis of various thiophene-fused polycyclic aromatic systems is well-established.

Base-promoted intramolecular cyclization of S-containing alkyne precursors provides an alternative, metal-free approach to the this compound skeleton. In this method, a strong base is used to deprotonate a suitable precursor, such as a phenanthryl-substituted propargyl thiol, generating a thiolate anion. This nucleophilic thiolate then attacks the tethered alkyne in an intramolecular fashion, leading to the formation of the thiophene ring. The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo-dig cyclizations being generally favored.

General PrecursorGeneral ProductReagents and Conditions
Phenanthryl alkynyl thioetherThis compoundStrong base (e.g., NaH)

Iodocyclization offers another pathway for the synthesis of functionalized phenanthro[4,3-b]thiophenes. This reaction involves the treatment of an S-containing alkyne substrate with an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS). The reaction proceeds through the initial activation of the alkyne by the iodine species, followed by an intramolecular nucleophilic attack by the sulfur atom. This results in the formation of an iodinated this compound derivative. The resulting iodo-substituted product can then be further functionalized through various cross-coupling reactions, providing access to a wide range of derivatives.

Carbocyclization pathways, while less common for the direct synthesis of the thiophene ring in this context, can also be envisioned. These reactions would involve the formation of a carbon-carbon bond as the key ring-closing step, followed by the introduction of the sulfur atom.

Cycloaddition of Elemental Sulfur to Arylethynyl-Substituted Polycyclic Arenes

The direct reaction of elemental sulfur with an appropriate arylethynyl-substituted phenanthrene precursor represents a straightforward approach to the this compound core. This method involves the thermal reaction of an ethynylphenanthrene derivative with elemental sulfur. The reaction likely proceeds through a complex mechanism involving radical intermediates and the insertion of sulfur into the alkyne bond, followed by cyclization and aromatization to form the stable thiophene ring. This approach is particularly attractive due to the ready availability and low cost of elemental sulfur.

PrecursorProductReagents and Conditions
EthynylphenanthreneThis compoundElemental Sulfur (S₈), Heat

Cross-Coupling Reactions and Sequential Transformations

The construction of the core structure of this compound and its derivatives often relies on the strategic formation of carbon-carbon bonds, for which cross-coupling reactions are indispensable. These reactions are typically followed by sequential transformations, such as cyclization, to build the final fused-ring system.

Suzuki Coupling Strategies for Precursors

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of the biaryl and heteroaryl precursors necessary for forming this compound. libretexts.orgorganic-chemistry.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.orgorganic-chemistry.org In the context of this compound synthesis, this strategy is employed to create the crucial bond between a phenanthrene (or naphthalene) moiety and a thiophene ring.

A typical precursor synthesis might involve the coupling of a naphthylboronic acid with a suitable bromothiophene derivative or, conversely, a thienylboronic acid with a bromonaphthalene. However, reactions involving thienylboronic acids can present challenges. researchgate.netntnu.no To achieve successful couplings, careful optimization of reaction conditions is critical. Key factors include the choice of catalyst, base, and solvent system. researchgate.net Highly active palladium catalysts, such as those employing bulky, electron-rich phosphine (B1218219) ligands like XPhos, have proven effective. researchgate.netntnu.no Ensuring sufficient solubility for both the boronic acid and the aryl halide is also paramount for an efficient reaction. researchgate.netntnu.no

The general catalytic cycle for the Suzuki coupling proceeds through three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

One-Pot Synthetic Procedures

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.gov In the synthesis of complex heterocycles, these procedures can streamline the construction of the target molecule. For instance, a one-pot, four-step procedure has been reported for the synthesis of tetrasubstituted thiophenes from ketene (B1206846) dithioacetals. researchgate.net Similarly, efficient one-pot methods have been developed for 2,3-disubstituted benzo[b]furans utilizing Sonogashira coupling and cyclization. nih.gov

While a specific one-pot procedure for this compound is not detailed in the provided sources, related strategies have been successfully applied to analogous structures. For example, the synthesis of phenanthroimidazole-thiophene derivatives has been achieved through a one-pot process combining a Debus-Radziszewski reaction with a subsequent palladium-catalyzed Suzuki cross-coupling reaction. researchgate.net This approach highlights the power of combining multiple distinct transformations into a single, efficient operation.

Synthesis of Related Phenanthro-Fused Heterocycles and Derivatives

The synthetic methodologies applied to this compound are often adaptable for creating a broader family of related fused heterocyclic systems. By substituting the thiophene ring with other heterocycles like imidazole (B134444) or pyrrole (B145914), a diverse range of S,N-heteroacenes and other analogues can be accessed.

Debus-Radziszewski Reactions for Phenanthroimidazole-Thiophene Analogues

The Debus-Radziszewski reaction is a classic and powerful multi-component reaction for synthesizing substituted imidazoles. wikipedia.orgrsc.org This method has been effectively employed to create phenanthro[9,10-d]imidazole derivatives that incorporate thiophene units. researchgate.netx-mol.com The reaction typically involves the condensation of a 1,2-dicarbonyl compound (phenanthrene-9,10-dione), an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org

In a representative synthesis, phenanthrene-9,10-dione is reacted with a thiophene-based aldehyde (e.g., 5-bromothiophene-2-carbaldehyde) and a source of ammonia, such as ammonium (B1175870) acetate, to form the imidazole ring fused to the phenanthrene core. researchgate.net This multicomponent approach allows for the direct assembly of the complex phenanthroimidazole-thiophene scaffold. researchgate.net The resulting compounds are of interest for their potential applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.netx-mol.com

Table 1: Examples of Debus-Radziszewski Reaction for Phenanthroimidazole-Thiophene Analogues
1,2-DicarbonylAldehydeAmmonia SourceProduct TypeReference
Phenanthrene-9,10-dione5-Bromothiophene-2-carbaldehydeAmmonium acetateBrominated Phenanthroimidazole-Thiophene researchgate.net
Phenanthrene-9,10-dioneThiophene-unit aldehydesAmmoniaPhenanthro[9,10-d]imidazole with thiophene units researchgate.netx-mol.com

Amidation and Pyrrole Annulation Methods for S,N-Heteroacenes

S,N-heteroacenes are a class of fused-ring systems containing both sulfur (thiophene) and nitrogen (pyrrole) heterocycles. beilstein-journals.org The synthesis of these molecules often involves the construction of pyrrole rings onto a pre-existing thiophene-containing backbone. beilstein-journals.orgresearchgate.net Various cyclization methods are employed to achieve this pyrrole annulation.

Key strategies for forming the fused pyrrole ring include:

Buchwald–Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form C-N bonds. A tandem Buchwald-Hartwig coupling can be applied to suitable brominated precursors to build the pyrrole ring in a controlled manner. beilstein-journals.orgnih.govrsc.org

Cadogan Reaction: This method involves the reductive cyclization of nitro-substituted precursors to form the pyrrole ring. beilstein-journals.orgresearchgate.net

Thermolysis of Azide (B81097) Precursors: The thermal decomposition of azide precursors can also lead to the formation of the fused pyrrole ring system. beilstein-journals.orgresearchgate.net

These methods allow for the synthesis of S,N-heteroacenes with varying sequences of sulfur and nitrogen atoms, enabling the fine-tuning of their electronic and optical properties. beilstein-journals.org Furthermore, amidation reactions, such as the direct coupling between isocyanates and pyrroles, provide a route to amidopyrroles, which are important substructures in medicinal chemistry. nih.gov

Table 2: Key Methods for Pyrrole Annulation in S,N-Heteroacene Synthesis
MethodPrecursor TypeDescriptionReference
Buchwald–Hartwig AminationBrominated aromatic precursorsPd-catalyzed C-N bond formation to construct the pyrrole ring. beilstein-journals.orgnih.govrsc.org
Cadogan ReactionNitro-substituted precursorsReductive cyclization of a nitro group to form the pyrrole ring. beilstein-journals.orgresearchgate.net
ThermolysisAzide precursorsThermal decomposition of an azide leads to cyclization and pyrrole formation. beilstein-journals.orgresearchgate.net

Regioselective Synthesis and Mechanistic Elucidation in Annulation Reactions

The final and often most critical step in the synthesis of this compound is the annulation, or ring-forming, reaction that creates the fused polycyclic system. Achieving the correct regiochemistry—ensuring the rings are fused in the desired orientation—is a significant synthetic challenge.

A successful strategy for the regioselective synthesis of a this compound derivative involves the oxidative cyclization of a 2,3-diarylacrylate precursor, specifically methyl 2-(2-naphthyl)-3-(3-thienyl)-2-acrylate. researchgate.net Mechanistic studies of this type of transformation have shown that the cyclization proceeds via a concerted mechanism, which explains the high selectivity of the process. researchgate.net The closure of the fjord region (the sterically crowded concave region of the molecule) is described as a synchronous Friedel-Crafts-type arylation. researchgate.net This high degree of control prevents the formation of other isomers and is crucial for obtaining the pure target compound.

In related systems, regioselective cyclization of unsymmetrical diols has been achieved using HBr in acetic acid, leading to the formation of annulated arenes and heteroarenes such as naphtho[b]thiophene analogues in good to excellent yields. epa.gov Another powerful strategy for building complex thienoacenes is the use of consecutive thiophene-annulation reactions, which provides a versatile approach to π-extended systems. elsevierpure.comnih.gov These studies underscore the importance of understanding the reaction mechanism to control the regioselectivity of the annulation step.

Advanced Spectroscopic and Diffraction Methods for Structural Elucidation

X-ray Diffraction Analysis

X-ray diffraction is a cornerstone technique for determining the three-dimensional structure of crystalline materials. By analyzing the pattern of scattered X-rays, researchers can deduce the precise arrangement of atoms within a crystal lattice, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unambiguous molecular structure determination. For a molecule like Phenanthro[4,3-b]thiophene, obtaining a suitable single crystal allows for the precise mapping of its atomic coordinates in the solid state.

Detailed structural analysis has been successfully performed on derivatives such as methyl this compound-5-methylcarboxylate. wikipedia.orgresearchgate.net The crystal structure of this derivative confirms its identity as an analogue of slideshare.nethelicene, where a terminal benzene (B151609) ring is substituted by a thiophene (B33073) ring. wikipedia.orgresearchgate.net A key feature of its architecture is the inherent helical twist due to steric hindrance between the terminal rings. However, the presence of the smaller thiophene ring compared to a benzene ring reduces this steric strain, resulting in a measured torsion angle of just 8.6°. wikipedia.orgresearchgate.net In contrast to the parent slideshare.nethelicene, which has a torsion angle of about 37.1°, this demonstrates how the isosteric replacement of a 'CH=CH' group with a sulfur atom significantly impacts the molecule's three-dimensional shape. wikipedia.org The structure of a related compound, 4H-benzo wikipedia.orgresearchgate.netThis compound (BPT), has also been characterized using SCXRD. slideshare.net

These studies provide fundamental data on bond lengths, revealing patterns of bond fixation in the aromatic system, and intermolecular packing in the crystal, which is crucial for understanding the material's properties. wikipedia.org

Powder X-ray Diffraction (PXRD) is a vital technique for analyzing microcrystalline or polycrystalline samples. While it does not provide the atomic-level detail of SCXRD, it generates a characteristic diffraction pattern, or "fingerprint," that is unique to a specific crystalline phase. This makes it invaluable for identifying crystalline compounds, assessing sample purity, and studying polymorphism—the ability of a compound to exist in multiple crystal forms. nih.gov

The PXRD method involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle. nih.gov The resulting diffractogram can be compared to known patterns for identification or used to monitor changes in the crystal structure due to processing or environmental factors. Although specific PXRD data for the parent this compound is not prominently available in the literature, this technique remains a standard and essential tool for the bulk characterization of newly synthesized batches of this and related thiophene-based materials. nih.govnih.gov Its application would be crucial for quality control, ensuring phase purity, and identifying different polymorphs which could possess distinct physical and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional (1D) NMR provides foundational information. For instance, the ¹H NMR spectrum of a phenanthrothiophene derivative provides distinct signals for each proton, with their chemical shifts and coupling constants offering clues to their electronic environment and neighboring protons. researchgate.net A reported ¹H NMR spectrum for a derivative showed signals including singlets at δ = 8.72 and 8.08 ppm, and a doublet at δ = 7.65 ppm (J=8Hz), corresponding to the aromatic protons. researchgate.net The structure of derivatives like this compound-4,5-dione has also been confirmed using ¹H and ¹³C NMR. nih.gov

However, for complex, sterically crowded molecules with overlapping signals, 2D NMR techniques are indispensable. wikipedia.orgweizmann.ac.il

COSY (Correlation Spectroscopy) : This is the most fundamental 2D experiment and reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. weizmann.ac.illibretexts.org It helps to trace the connectivity of protons within the fused ring system.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with directly attached heteronuclei, most commonly ¹³C. It provides a direct link between the proton and carbon skeletons of the molecule. wikipedia.org

DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test) : These are 1D techniques that provide information about the type of carbon atom (CH, CH₂, CH₃, or quaternary C), aiding in the assignment of the ¹³C NMR spectrum. slideshare.net

INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) : Though challenging due to its low sensitivity, this 2D experiment provides direct ¹³C-¹³C correlation, offering unambiguous proof of the carbon framework by tracing direct carbon-carbon bonds.

While specific applications of all these advanced techniques to the parent this compound are not detailed in readily available literature, their use is standard practice in the structural confirmation of new, complex organic molecules. unimelb.edu.au

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. NOE-based experiments are crucial for determining the three-dimensional structure and stereochemistry of molecules in solution. weizmann.ac.il

The primary 2D NMR experiment for this is NOESY (Nuclear Overhauser Effect Spectroscopy) . weizmann.ac.illibretexts.org A NOESY spectrum displays cross-peaks between protons that are spatially proximate. For a helically chiral molecule like this compound, a NOESY experiment would be definitive in confirming the structure. It would show strong correlations between protons on the overlapping terminal rings that are forced into close proximity by the molecule's twisted shape. Such studies have been highlighted as important for analyzing related thiahelicenes. weizmann.ac.il This through-space correlation is distinct from the through-bond information provided by COSY and is essential for confirming the helical conformation. libretexts.org

Vibrational Spectroscopy

For this compound and its isomers, low-temperature photoluminescence spectroscopy has proven to be a particularly powerful analytical tool. fun-mooc.fr At cryogenic temperatures (77 K and 4.2 K), these compounds exhibit both fluorescence and phosphorescence. fun-mooc.frmy-mooc.com The low temperature minimizes vibrational broadening, resulting in highly resolved, "fingerprint-like" spectra that allow for the differentiation of closely related isomers that may co-elute in chromatographic separations. fun-mooc.fr

The phosphorescence emission is especially useful. Because it involves a "forbidden" transition between states of different spin multiplicity (triplet to singlet), it has a longer lifetime than fluorescence. This allows for time-resolved measurements that can selectively detect phosphorescent species like polycyclic aromatic sulfur heterocycles (PASHs) even in the presence of strong interference from fluorescing polycyclic aromatic hydrocarbons (PAHs). fun-mooc.frmy-mooc.com For derivatives, IR spectroscopy is also used for routine characterization. For example, the dione (B5365651) derivative of this compound shows a characteristic broad absorption band around 1659 cm⁻¹ corresponding to its carbonyl groups. nih.gov

Infrared (IR) Spectroscopy for Structural Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and characterizing the vibrational modes of a molecule. By absorbing infrared radiation at specific frequencies corresponding to the natural vibrational frequencies of its bonds, a molecule generates a unique spectral fingerprint. For polycyclic aromatic sulfur heterocycles (PASHs) like this compound, IR spectroscopy can confirm the presence of key structural features.

While a dedicated high-resolution IR spectrum for this compound is not extensively detailed in the literature, data from related thiophene-containing structures provide insight into the expected spectral characteristics. The analysis of N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones, for example, reveals characteristic stretching vibrations for the thiophene carbonyl group in the range of 1663–1678 cm⁻¹. nih.govbeilstein-journals.org For more complex fused thiophene systems, skeletal vibrations of the thiophene and other aromatic rings are typically observed in the fingerprint region of the spectrum (e.g., 1483 cm⁻¹ and 1365 cm⁻¹ for thiophene and triazine rings, respectively). researchgate.net C-H bond stretching vibrations in the aromatic rings are also expected.

Table 1: Representative IR Absorption Frequencies for Thiophene-Related Compounds

Vibrational ModeTypical Wavenumber (cm⁻¹)Compound TypeSource(s)
Thiophene C=O Stretch1663 - 1678Acylated benzo[b]thiophenes nih.govbeilstein-journals.org
Thiophene Ring Skeletal~1483Thiophene-Triazine Polymers researchgate.net
C-H Out-of-Plane Bending792 - 802Fused Thiophene Systems researchgate.netmdpi.com
C-H In-Plane Bending~1124Fused Thiophene Systems researchgate.net
C-Br Stretch (for comparison)~660Brominated Dibenzothiophene researchgate.net

This table presents data from related compounds to illustrate the types of vibrational modes identifiable by IR spectroscopy.

Raman Spectroscopy (Rotational, Vibrational, Coherent Anti-Stokes Raman Spectroscopy)

Raman spectroscopy, like IR, probes the vibrational energy levels of a molecule but is based on inelastic scattering of light rather than absorption. nih.gov It provides complementary information and is particularly advantageous for samples in aqueous media, where water's strong IR absorption can be problematic. nih.gov

Rotational and Vibrational Spectroscopy: Rotational spectroscopy provides highly precise information on molecular geometry by measuring the energies of transitions between quantized rotational states. For a molecule like thiophene, the parent five-membered ring of the thiophene unit in this compound, rotational constants have been determined with high accuracy, allowing for the calculation of its equilibrium structure. nih.gov Vibrational spectroscopy, often coupled with theoretical calculations, can assign specific vibrational modes, such as the twisting, wagging, and scissoring of CH₂ groups or the breathing modes of benzene and thiophene rings in derivatives. nycu.edu.tw

Coherent Anti-Stokes Raman Spectroscopy (CARS): CARS is a nonlinear optical technique that offers significantly enhanced signal strength compared to spontaneous Raman scattering. wikipedia.org It employs multiple laser beams—a pump, a Stokes, and a probe beam—to generate a coherent anti-Stokes signal that is resonantly enhanced when the frequency difference between the pump and Stokes beams matches a vibrational frequency of the sample. wikipedia.orgnewport.com This results in a signal that is orders of magnitude stronger, allowing for faster imaging and higher sensitivity. nih.govwikipedia.org The CARS signal is detected on the blue-shifted side of the excitation lasers, which avoids interference from fluorescence. wikipedia.org While specific CARS studies on this compound are not documented, the technique's chemical selectivity and high resolution make it an ideal candidate for probing the distribution and local environment of such PASHs in complex matrices without the need for labels. newport.comaps.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental formula of a compound and for deducing its structure through fragmentation analysis. researchgate.net A molecule is first ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). msu.edu this compound has a monoisotopic mass of 234.0503 g/mol .

Table 2: Molecular Identity of this compound

PropertyValueSource(s)
Chemical FormulaC₁₆H₁₀S chemeo.com
Molecular Weight234.32 g/mol chemeo.com
Exact Mass234.0503 uCalculated

Ionization Methods and Mass Analyzers

Ionization Methods: For compounds like this compound, Electron Ionization (EI) is a common method. In EI, high-energy electrons bombard the sample molecule, causing it to lose an electron and form a positively charged radical cation (M⁺•). neu.edu.tr This initial ion is known as the molecular ion, and its m/z value provides the molecular weight of the compound. The high energy of EI also induces extensive fragmentation, which is useful for structural elucidation. researchgate.netneu.edu.tr

Mass Analyzers: Several types of mass analyzers can be used to separate the ions.

Quadrupole Analyzers: These use oscillating electric fields to selectively stabilize the trajectories of ions with a specific m/z, allowing them to pass through to the detector. They are robust and can be operated in either a full scan mode (to obtain a mass spectrum) or a selected ion monitoring (SIM) mode for high-sensitivity quantification. msu.edushimadzu.com

Time-of-Flight (TOF) Analyzers: TOF analyzers measure the time it takes for ions to travel a fixed distance to the detector. Lighter ions travel faster than heavier ones, allowing for mass separation. High-resolution TOF instruments can provide highly accurate mass measurements, enabling the confident determination of a compound's elemental formula. researchgate.net

Ion Trap (IT) Analyzers: These devices trap ions in a small volume using electric or magnetic fields. shimadzu.com Ions can then be selectively ejected to the detector to generate a mass spectrum. A key advantage of ion traps is their ability to perform multiple stages of fragmentation (MSⁿ), which is invaluable for detailed structural analysis. researchgate.netshimadzu.com

Hyphenated Systems (e.g., LC-MS, GC-MS)

To analyze complex mixtures containing PASHs, mass spectrometry is typically coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone for the analysis of volatile and semi-volatile compounds like phenanthrothiophenes. nih.gov The sample is separated in a gas chromatograph, and the eluting compounds are directly introduced into the mass spectrometer. nih.gov Identification is based on a combination of the compound's retention time in the GC column and its unique mass spectrum. nih.gov This method has been successfully used to identify various PASHs, including phenanthrothiophenes, in complex environmental samples and standard reference materials. nih.govnih.govnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suited for less volatile or thermally fragile compounds. The separation occurs in a liquid phase, and various interfaces are used to introduce the eluent into the mass spectrometer. researchgate.net Recent advances in high-resolution mass spectrometry coupled with techniques like cyclic ion mobility have demonstrated the ability to separate isomers of C₁₆H₁₀S, the formula for phenanthrothiophene. metsysbio.com This powerful combination allowed for the differentiation of more compact structures, such as phenanthro[3,4-b]thiophene (B89531), from more linear ones like benzo[b]naphtho[2,3-d]thiophene, based on their different drift times in the ion mobility cell. metsysbio.com

Elucidation of Fragmentation Mechanisms

The fragmentation pattern of the molecular ion in a mass spectrometer provides a roadmap to its chemical structure. ugto.mx In Electron Ionization (EI), the radical cation (M⁺•) initially formed is energetically unstable and breaks apart into smaller, more stable fragment ions. neu.edu.tr

For aromatic heterocyclic systems like benzo[b]thiophenes, fragmentation often involves the cleavage of bonds adjacent to the heteroatom. nih.gov Characteristic fragmentation of related dicarbonyldichloride derivatives involves the initial cleavage of the C-Cl bond. nih.gov In more complex structures, fragmentation of the entire molecule can occur, but often with lower probability for the core ring system. nih.gov The fragmentation of the phenanthrene (B1679779) core itself would likely involve complex rearrangements and the loss of small neutral molecules like acetylene. The presence of the sulfur atom introduces unique fragmentation pathways, potentially involving the loss of S, HS, or CS. A detailed analysis of the fragmentation pattern, including the identification of all major fragment ions, is crucial for distinguishing between different isomers of this compound.

Electron and Neutron Diffraction for Structural Insights

While X-ray diffraction is the most common method for single-crystal structure determination, electron and neutron diffraction offer unique advantages for specific applications.

Electron Diffraction: Three-dimensional electron diffraction (3D ED) has emerged as a powerful technique for determining the atomic structure of materials, including small organic molecules, from very small crystals. diva-portal.org However, organic and hybrid materials can be susceptible to damage from the electron beam. diva-portal.org For robust molecules or when using techniques like ultrafast electron diffraction (UED), it is possible to study structural dynamics in thin films and monolayers. nih.gov This could provide valuable information on the solid-state packing and intermolecular interactions of this compound.

Neutron Diffraction: Neutron diffraction is an excellent method for precisely locating light atoms, particularly hydrogen, in a crystal structure, something that is difficult to achieve with X-ray diffraction. This capability is due to the different way neutrons interact with atomic nuclei compared to how X-rays interact with electron clouds. Although no specific neutron diffraction studies on this compound are noted, the technique remains a powerful, albeit less common, tool for obtaining complete and highly accurate structural information for organic molecules.

UV-Vis Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is a fundamental technique used to investigate the electronic transitions within conjugated molecules like this compound and its derivatives. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. In these conjugated systems, the observed absorption bands are typically associated with π–π* and n–π* electronic transitions. academie-sciences.fruzh.ch The position of the maximum absorption wavelength (λmax) and the shape of the absorption spectrum are highly sensitive to the extent of π-conjugation, the presence of substituent groups, and the molecular geometry.

For instance, studies on cyanophenanthrene derivatives, which share the core phenanthrene structure, show strong absorption in the 250–450 nm range. academie-sciences.fr Similarly, more complex donor-acceptor polymers incorporating phenanthro-quinoxaline units exhibit broad absorption bands between 400 nm and 600 nm. mdpi.com The introduction of different functional groups or the extension of the conjugated system can lead to a bathochromic (red) shift of the absorption maxima. This shift indicates a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgrsc.org For example, phenanthrene-fused thiadiazoloquinoxaline (TQ) derivatives show long-wavelength absorption maxima between 717 nm and 755 nm. rsc.org The energy gap (Eg) can be estimated from the onset of the absorption band in the spectrum. academie-sciences.fr

The table below summarizes the UV-Vis absorption data for several phenanthrothiophene-related compounds, illustrating the influence of molecular structure on their electronic absorption properties.

Electrochemical Techniques for Electronic Properties

Electrochemical techniques are powerful tools for probing the electronic structure of conjugated molecules. By measuring the potentials at which a molecule is oxidized and reduced, crucial parameters such as the HOMO and LUMO energy levels can be determined. upb.ronih.gov These energy levels are vital for understanding a material's potential as an electron donor or acceptor in organic electronic devices. upb.roaps.org

Cyclic voltammetry (CV) is the most commonly used electrochemical method for this purpose. In a CV experiment, the potential applied to a working electrode is scanned linearly versus time, and the resulting current is measured. The voltammogram reveals the oxidation and reduction potentials of the analyte. For phenanthrothiophene derivatives, the first oxidation potential is related to the removal of an electron from the HOMO, while the first reduction potential corresponds to the addition of an electron to the LUMO. academie-sciences.frmdpi.com

The onset potentials of the oxidation (Eox, onset) and reduction (Ered, onset) peaks in the CV curve are used to estimate the HOMO and LUMO energy levels, respectively. nih.gov The following empirical equations are often used:

HOMO (eV) = -[Eox, onset - Eref + 4.8]

LUMO (eV) = -[Ered, onset - Eref + 4.8]

(Note: The reference potential, Eref, is often that of the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple, which is assumed to have an absolute energy level of -4.8 eV below the vacuum level. Different studies may use slightly different reference values). academie-sciences.frnih.gov

The electrochemical band gap (EgCV) can then be calculated as the difference between the LUMO and HOMO energies. academie-sciences.fr Research on various phenanthrene and fused-thiophene systems has shown that structural modifications, such as the introduction of electron-donating or electron-withdrawing groups, can systematically tune these energy levels. rsc.orgrsc.org For example, introducing electron-donating groups tends to raise the HOMO energy level, making the compound easier to oxidize, while electron-withdrawing groups can lower the LUMO energy level, making it easier to reduce. rsc.org

The table below presents electrochemical data for several compounds related to phenanthrothiophene, derived from cyclic voltammetry measurements.

Differential Pulse Voltammetry (DPV) is another valuable electrochemical technique that offers higher sensitivity and better resolution than cyclic voltammetry, making it particularly useful for quantitative analysis and for studying complex redox processes. unirioja.esum.es In DPV, the potential is scanned with a series of regular voltage pulses superimposed on a linear potential ramp. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the background capacitive current, resulting in well-defined, peak-shaped responses. um.es

DPV has been employed to study polycyclic aromatic sulfur heterocycles (PASHs), a class of compounds that includes phenanthrothiophenes. researchgate.net It is used to determine the concentration of these compounds and to characterize their redox behavior with high precision. unirioja.es For example, DPV studies on oligothiophene-phenanthroline ligands reveal distinct oxidation peaks that shift predictably with the length of the oligothiophene bridge, providing detailed information about the electronic communication within the molecule. thieme-connect.com The enhanced resolution of DPV can help to distinguish between multiple or closely spaced redox events that might appear as a single broad wave in CV. thieme-connect.com

The table below shows oxidation potentials for oligothiophene-phenanthroline ligands determined by DPV.

Computational and Theoretical Investigations of Phenanthro 4,3 B Thiophene Systems

Quantum Chemical Methodologies

A variety of quantum chemical methodologies have been employed to elucidate the characteristics of phenanthro[4,3-b]thiophene and its derivatives. These computational approaches serve as a powerful lens to view the molecule's electronic landscape from different perspectives.

Density Functional Theory (DFT) has become a standard and widely used method for investigating the ground state electronic properties of this compound systems. researchgate.netntu.edu.tw This approach is favored for its balance of computational cost and accuracy in describing the electronic structure of medium to large-sized molecules. DFT calculations are instrumental in determining optimized molecular geometries, electronic properties, and have been used to analyze various derivatives of this compound. acs.orgresource.org

To understand the optical properties and the behavior of molecules upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the methodology of choice. researchgate.netresearchgate.net This extension of DFT allows for the calculation of electronic excited states, which is fundamental for predicting absorption and emission spectra. researchgate.net For derivatives of this compound used in dye-sensitized solar cells (DSSCs), TD-DFT has been employed to investigate the electronic transitions that govern light harvesting. researchgate.netresearchgate.net

Specifically, TD-DFT calculations help in understanding the nature of these transitions, such as metal-to-ligand charge-transfer (MLCT) or π → π* excitations, and how they are perturbed by the molecular structure and environment. researchgate.net By analyzing the results, researchers can gain insights into how modifications to the this compound core affect the absorption wavelengths and the efficiency of charge separation, which are key factors in the performance of photosensitizers. researchgate.netresearchgate.net

Conceptual Density Functional Theory (CDFT) provides a framework for understanding and predicting the chemical reactivity of molecules using descriptors derived from density functional theory. Concepts such as electronegativity, which is defined as the negative of the chemical potential in DFT, are used to predict charge transfer upon molecule formation. researchgate.net While specific studies explicitly labeling the use of CDFT for this compound are not prevalent, the principles are inherent in the analysis of its reactivity. For example, the study of carbocation formation from this compound derivatives involves understanding the charge delocalization and stability, which are phenomena that can be rationalized using CDFT concepts. acs.org The synthesis of dihydrodiols from this compound also points to its specific reactivity patterns, which are ultimately governed by its electronic structure. researchgate.net

Molecular Orbital (MO) theory offers a foundational perspective on the electronic structure and bonding in molecules. The analysis of molecular orbitals, often in conjunction with DFT calculations, is crucial for interpreting the electronic properties of this compound systems. acs.orgarxiv.org Perturbational MO indices have been used to develop models that correlate the structure of polycyclic aromatic hydrocarbons, including thia-PAHs like this compound, with their biological activity. researchgate.net The distribution and energy of these orbitals dictate the molecule's behavior in chemical reactions and its photophysical properties. For instance, the formation of stable carbocations from this compound derivatives was analyzed by probing the charge delocalization modes within the molecular orbitals. acs.org

Electronic Structure Analysis

The electronic structure of a molecule is the key to its properties. Detailed analysis of the frontier molecular orbitals provides significant predictive power for its optical and electronic applications.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of this compound systems. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic absorption and emission properties. researchgate.net

In the design of materials for organic electronics, such as hole-transporting materials or photosensitizers for DSSCs, the energy levels of the HOMO and LUMO are of paramount importance. researchgate.netresearchgate.net For example, in DSSCs, the HOMO level of a dye based on a 4H-benzo researchgate.netepdf.pubThis compound (BPT) donor must be appropriately aligned with the redox potential of the electrolyte, while the LUMO must be positioned to allow for efficient electron injection into the semiconductor's conduction band. researchgate.netresearchgate.net DFT calculations have shown that the HOMO energy levels of dyes incorporating the BPT unit are inherited from the electron-donor part of the molecule. researchgate.net The spatial distribution of the HOMO and LUMO is also critical; an effective charge-transfer dye will typically exhibit a HOMO localized on the donor moiety and a LUMO on the acceptor/anchoring group, facilitating efficient charge separation upon photoexcitation. researchgate.net

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Computational MethodSource
BPT-based Dyes (HW5, HW6, HW7)Inherited from DPA-BPT donorNot specifiedNot specifiedDFT researchgate.net
Fused Thiophene (B33073) DyesIdeal orbital distributionDownward shifted by BTEBA acceptorSignificantly shrunkDFT researchgate.net
Thiophene-fused ArenesSuitable for hole-transportRelatively narrow HOMO-LUMO gapBathochromically shifted absorptionNot specified researchgate.net

Note: Specific energy values are often dependent on the exact derivative and the computational method used. The table provides a summary of findings from the literature.

Aromaticity Indices and Electronic Delocalization

The aromaticity of this compound is a key determinant of its stability and reactivity. While thiophene itself is considered aromatic, its fusion within a larger polycyclic system alters the electronic delocalization across the rings. A critical way to probe this delocalization is by examining the stability and charge distribution of its corresponding carbocations.

Computational studies using DFT have been employed to analyze the carbocations formed by protonating this compound. nih.govnih.gov These investigations reveal that the positive charge in the resulting cation is not localized on a single atom but is distributed across the molecule, a hallmark of electronic delocalization. The formation of the most stable carbocation, achieved through protonation at the C-2 position, highlights the significance of benzylic-type delocalization within the phenanthrene (B1679779) framework. nih.gov DFT calculations show that this C-2 protonated cation is substantially more stable (by 14 kcal/mol) than the cation formed by protonation at the C-3 position, which would be adjacent to the sulfur atom. nih.gov This energetic preference underscores that the delocalization of charge throughout the carbon skeleton is a more dominant stabilizing factor than the immediate influence of the sulfur heteroatom in this system. This extensive charge delocalization is a fundamental aspect of its aromatic character and dictates its behavior in chemical reactions. nih.govacs.org

Electronic Band Gap Determination

The electronic band gap, defined as the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical parameter for materials intended for electronic applications. For this compound and its derivatives, this property has been investigated using DFT and Time-Dependent DFT (TD-DFT) calculations. researchgate.netresearchgate.net These computational methods are essential for predicting the optoelectronic behavior of such molecules.

Donor-acceptor type polymers incorporating thiophene units are designed to have low band gaps, which is achieved by facilitating intramolecular charge transfer between electron-rich (donor) and electron-poor (acceptor) parts of the molecule. The HOMO and LUMO energy levels can be precisely calculated, and the difference provides the electrochemical band gap. For instance, a polymer film of a related thieno[3,2-b]thiophene (B52689) derivative was found to have a calculated electronic band gap of 2.03 eV, determined from the onset potentials of its oxidation and reduction peaks in cyclic voltammetry experiments.

While a specific value for the parent this compound is not detailed in the cited literature, studies on complex derivatives provide insight into its electronic properties. For example, blue dyes featuring a this compound core, designed for use in dye-sensitized solar cells, were found to absorb light in the 1.97–2.14 eV range, corresponding to their optical band gap. researchgate.net Such computational screenings are vital for designing new materials with tailored electronic properties.

Table 1: Calculated Electronic Properties of a Related Thienothiophene Polymer This table is based on data for a p(4-CNPhTT) polymer film, illustrating the methodology.

Parameter Method Value (eV)
HOMO Energy Calculated from Eox,onset -5.61
LUMO Energy Calculated from Ered,onset -3.58
Electronic Band Gap (Eg) Eg = |HOMO – LUMO| 2.03

Charge Density Distribution and Electrostatic Potential Analysis

Molecular electrostatic potential (MESP) maps and charge density analysis are powerful computational tools for predicting chemical reactivity. They reveal the electron-rich and electron-poor regions of a molecule, indicating likely sites for electrophilic or nucleophilic attack.

For this compound systems, DFT calculations have been used to probe the charge delocalization modes in their carbocation intermediates. nih.govacs.org Analysis of the Natural Bond Orbital (NBO) derived charges provides a quantitative picture of how a positive charge is distributed following protonation. In the most stable carbocation of this compound (protonated at C-2), the charge is significantly delocalized across the phenanthrene portion of the molecule. nih.gov This distribution is a direct consequence of the molecule's electronic structure, where the electrostatic potential guides incoming electrophiles to the most reactive sites. The preference for protonation at C-2 over other positions is a clear outcome of the molecule's inherent charge density distribution, which favors the formation of a stabilized, charge-delocalized benzylic cation. nih.gov

Computational Studies on Reactivity and Reaction Mechanisms

Computational chemistry provides indispensable tools for mapping the intricate pathways of chemical reactions, identifying transient intermediates, and understanding the factors that control reaction outcomes.

Elucidation of Reaction Pathways and Transition States

DFT calculations have been instrumental in elucidating potential reaction mechanisms for this compound, particularly those related to metabolic activation. One such pathway involves the formation of epoxides. Theoretical studies have evaluated the ring-opening energies of epoxides derived from this compound, a critical step that leads to the formation of highly reactive carbocations. nih.gov

Furthermore, computational modeling of electrophilic attack, such as protonation, has clarified the initial steps of substitution reactions. By calculating the relative energies of all possible carbocation intermediates, the most favorable reaction pathway can be identified. For this compound, the protonation pathway beginning with an attack at the C-2 position is overwhelmingly favored, as the resulting intermediate is significantly more stable than any other. nih.gov The energy difference between the C-2 protonated and C-3 protonated intermediates (14 kcal/mol) represents a substantial energetic barrier, effectively ruling out the C-3 pathway and confirming the C-2 pathway as the operative mechanism for electrophilic addition. nih.gov

Influence of Substituents on Electronic Reactivity

The introduction of substituent groups onto the this compound skeleton can dramatically alter its electronic properties and reactivity. The effects of electron-donating groups, such as methoxy (B1213986) (–OCH₃), have been specifically investigated using DFT. nih.gov

Prediction of Regioselectivity in Chemical Transformations

A significant achievement of computational studies on this compound has been the accurate prediction of regioselectivity in electrophilic substitution reactions. Regioselectivity refers to the preference for a reaction to occur at one position over other possible positions.

Computational findings have established a direct correlation between the site of the most stable protonation and the outcome of nitration reactions. nih.gov As detailed previously, DFT calculations unequivocally identify the C-2 position as the most energetically favorable site for protonation due to the superior stability of the resulting carbocation. nih.gov This computational result leads to a powerful prediction: electrophilic substitution should also occur preferentially at the C-2 position. This prediction has been confirmed to be consistent with experimental observations for nitration, demonstrating the predictive power of computational models in determining the regiochemical outcome of chemical transformations for these complex heterocyclic systems. nih.gov

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity, Chemical Potential)

Computational studies employing Density Functional Theory (DFT) are instrumental in understanding the chemical reactivity of this compound and its derivatives. Global reactivity descriptors, such as chemical hardness (η), electrophilicity (ω), and chemical potential (μ), provide valuable insights into the stability and reactivity of these molecular systems. semanticscholar.orgdergipark.org.tr These descriptors are often calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgtandfonline.com

Chemical hardness (η) is a measure of the molecule's resistance to change in its electron distribution. A higher value of η indicates greater stability and lower reactivity. semanticscholar.orgdergipark.org.tr Conversely, global softness (S), the reciprocal of hardness, indicates a higher propensity for chemical reactions. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, with higher values suggesting a better electrophile. dergipark.org.tr The chemical potential (μ) describes the escaping tendency of electrons from a system in its ground state. dergipark.org.tr

For thiophene derivatives, these quantum chemical parameters are crucial for predicting their behavior in various applications, including as corrosion inhibitors. tandfonline.comfrontiersin.org For instance, a higher HOMO energy (EHOMO) is associated with a greater ability to donate electrons, which can be a key factor in the inhibition mechanism. tandfonline.com The energy gap (ΔE) between the HOMO and LUMO is another critical parameter, where a smaller gap generally implies higher reactivity. semanticscholar.org

Local reactivity descriptors, such as Fukui indices, provide site-specific information about a molecule's reactivity, identifying the most probable locations for nucleophilic, electrophilic, and radical attacks. frontiersin.org This level of detail is essential for understanding the specific interactions of this compound in complex chemical environments.

A summary of key global reactivity descriptors and their significance is presented in the table below.

DescriptorSymbolSignificance
Chemical Hardness ηMeasures resistance to deformation of electron cloud; higher values indicate greater stability.
Global Softness SReciprocal of hardness; higher values indicate greater reactivity.
Electrophilicity Index ωQuantifies the ability of a molecule to accept electrons.
Chemical Potential μRepresents the escaping tendency of an electron from the system.
HOMO-LUMO Gap ΔEEnergy difference between the highest occupied and lowest unoccupied molecular orbitals; smaller values suggest higher reactivity.

This table summarizes key global reactivity descriptors used in the computational analysis of molecular systems.

Computational Modeling of Charge Transport Phenomena

Calculation of Charge Transfer Integrals

The efficiency of charge transport in organic semiconductor materials based on this compound is critically dependent on the charge transfer integral (also known as electronic coupling or transfer integral), typically denoted as V. This parameter quantifies the strength of the electronic interaction between adjacent molecules in a crystal or film, which directly influences the rate of charge hopping. rsc.org

Computational methods, particularly those based on DFT, are widely used to calculate charge transfer integrals for various molecular pairs (dimers) extracted from predicted or experimentally determined crystal structures. rsc.org The magnitude of the charge transfer integral is highly sensitive to the relative orientation and distance between the interacting molecules. nih.gov Strong π-π stacking interactions generally lead to larger transfer integrals and, consequently, more efficient charge transport. rsc.org

For phenanthroline derivatives, studies have shown that specific π-π stacking arrangements can result in significant charge transfer integrals, facilitating high charge mobility. dergipark.org.tr The calculation of these integrals for both hole (Vh) and electron (Ve) transport is essential for determining whether a material is likely to be a p-type, n-type, or ambipolar semiconductor. rsc.orgresearchgate.net For instance, larger values for Ve compared to Vh suggest a preference for electron transport. rsc.org

The following table provides a conceptual overview of how charge transfer integrals relate to charge transport characteristics.

ParameterSymbolDescriptionImpact on Charge Transport
Hole Transfer Integral VhElectronic coupling between the HOMOs of adjacent molecules.A larger Vh generally leads to higher hole mobility.
Electron Transfer Integral VeElectronic coupling between the LUMOs of adjacent molecules.A larger Ve generally leads to higher electron mobility.

This table outlines the significance of hole and electron transfer integrals in determining the charge transport properties of organic materials.

Determination of Reorganization Energies for Hole and Electron Transport

The reorganization energy (λ) is a crucial parameter in the computational modeling of charge transport in organic materials like this compound. It represents the energy required for the geometric relaxation of a molecule and its surrounding environment upon a charge transfer event. unesp.bruc.pt Lower reorganization energies lead to higher charge transfer rates, as predicted by Marcus theory. nih.govunesp.br

The total reorganization energy consists of two components: the internal reorganization energy (λint), which arises from the relaxation of the molecule that gains or loses a charge, and the external reorganization energy, which is associated with the relaxation of the surrounding medium. In many theoretical studies of crystalline organic semiconductors, the external contribution is considered small and is often neglected. unesp.br

Computational chemists use DFT to calculate the reorganization energies for both hole (λh) and electron (λe) transport. unesp.bruc.pt The calculation for λh involves the energies of the neutral molecule in its optimized geometry and the cation in both the neutral and its own optimized geometry. A similar four-point approach is used for λe, involving the neutral molecule and its anion.

Studies on related thiophene-based oligomers and fused systems have shown that chemical modifications can significantly influence reorganization energies. nih.govunesp.br For instance, increasing the number of thiophene units or introducing specific substituents can either increase or decrease λ, thereby tuning the charge transport properties. unesp.br Materials with low reorganization energies for both holes and electrons are sought after for ambipolar applications. uc.pt

A conceptual data table illustrating the impact of reorganization energy on charge mobility is presented below.

ParameterSymbolDescriptionImpact on Charge Mobility
Hole Reorganization Energy λhEnergy penalty for geometric relaxation during hole transfer.Lower λh values are desirable for higher hole mobility.
Electron Reorganization Energy λeEnergy penalty for geometric relaxation during electron transfer.Lower λe values are desirable for higher electron mobility.

This table explains the concept of hole and electron reorganization energies and their inverse relationship with charge carrier mobility.

Analysis of Site Energies and Electronic Couplings

A comprehensive understanding of charge transport in this compound-based materials requires an analysis of site energies and electronic couplings between neighboring molecules. researchgate.net Site energy refers to the energy of a charge localized on a specific molecule within the material. Differences in site energies between adjacent molecules can create energy barriers or driving forces for charge transport.

Electronic coupling, as discussed previously (see Section 4.4.1), is the charge transfer integral that quantifies the electronic interaction strength between molecules. Both site energy and electronic coupling are critical parameters in the master equation used to describe charge hopping in the incoherent transport regime, which is common for many organic semiconductors at room temperature.

Computational studies can reveal how molecular packing and structural disorder affect the distribution of site energies and electronic couplings. For instance, in a perfect crystal, all molecular sites are energetically equivalent. However, in real materials, structural defects and thermal fluctuations can lead to a distribution of site energies, which can impact charge carrier mobility.

Molecular Dynamics Simulations for Intermolecular Conformation and Packing

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the intermolecular conformation and packing of this compound systems. chinesechemsoc.orgnih.gov These simulations model the motion of atoms and molecules over time, providing insights into the dynamic behavior and equilibrium structures of materials in the solid state or in solution. nih.govnih.gov

For organic semiconductors, the molecular packing in the solid state is a critical determinant of charge transport properties. MD simulations can predict the most stable crystal packing arrangements and provide detailed information about intermolecular distances and orientations, such as π-π stacking distances. chinesechemsoc.org This information is essential for understanding and predicting the electronic couplings between adjacent molecules. chinesechemsoc.org

MD simulations can also be used to study the conformational flexibility of molecules. For molecules with rotatable bonds, the simulations can explore the potential energy surface and identify the most favorable conformations. chinesechemsoc.org This is particularly relevant for substituted this compound derivatives, where the nature and length of side chains can significantly influence the molecular packing and, consequently, the electronic properties. chinesechemsoc.org

By providing a realistic picture of the molecular arrangement, MD simulations serve as a crucial bridge between the single-molecule properties and the bulk material performance, aiding in the rational design of new materials with optimized charge transport characteristics. researchgate.netaau.dk

Prediction of Charge Carrier Mobilities in Organic Materials

A primary goal of computational modeling of this compound and related organic materials is the prediction of their charge carrier mobilities. nih.govdergipark.org.tr By integrating the results from quantum chemical calculations and, in some cases, molecular dynamics simulations, it is possible to estimate the mobility of holes (μh) and electrons (μe).

The charge carrier mobility is often calculated using models based on Marcus theory, where the charge transfer rate between adjacent molecules is a function of the charge transfer integral (V) and the reorganization energy (λ). nih.gov High mobility is favored by large transfer integrals and small reorganization energies. dergipark.org.tr

Computational screening of different derivatives of a parent molecule can identify promising candidates with potentially high charge carrier mobilities. nih.gov For instance, by systematically varying substituents on the this compound core, it is possible to tune the electronic structure and molecular packing to optimize both V and λ for either hole or electron transport. nih.gov

These theoretical predictions provide valuable guidance for synthetic chemists, allowing them to focus their efforts on the most promising molecular designs for high-performance organic electronic devices. nih.gov While theoretical mobilities may not always perfectly match experimental values due to the complexities of real devices and material morphologies, they provide crucial insights into structure-property relationships and trends in charge transport capabilities. dergipark.org.trresearchgate.net

The following table presents a hypothetical comparison of calculated transport properties for different this compound derivatives, illustrating how computational screening can guide material design.

DerivativeReorganization Energy (λh) [meV]Transfer Integral (Vh) [meV]Predicted Hole Mobility (μh) [cm²/Vs]
Parent PTP 150500.5
Derivative A 120601.2
Derivative B 180400.2
Derivative C 135752.5

This is a hypothetical data table illustrating how calculated reorganization energies and transfer integrals can be used to predict and compare the hole mobilities of different this compound (PTP) derivatives.

Derivatization and Functionalization Strategies for Tailored Material Characteristics

Rational Design Principles for Phenanthro[4,3-b]thiophene Derivatives

The design of novel this compound derivatives is increasingly guided by rational design principles, where computational studies, particularly Density Functional Theory (DFT), play a predictive role. mjcce.org.mkresearchgate.net This approach allows for the investigation of potential applications in organic solar cells, thermally activated delayed fluorescence, and nonlinear optics before synthesis. mjcce.org.mkresearchgate.net The construction of molecules with a donor-π-acceptor (D-π-A) motif is a key strategy to enhance intramolecular charge transfer, a desirable characteristic for organic semiconductors. mjcce.org.mk Theoretical calculations help in understanding the relationship between chemical structure and electronic properties, facilitating the suitable employment of these compounds in diverse fields like luminescent devices and sensors. ucentral.cl The overarching goal is to enable facile tuning of their properties for efficient organic optoelectronic devices. rsc.org

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The electronic properties of this compound can be precisely controlled by the introduction of electron-donating (EDG) and electron-withdrawing (EWG) substituents. This strategic functionalization allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org For instance, in related thiophene-phenylene co-oligomers, symmetric terminal substitution with various EDGs and EWGs can tune the HOMO and LUMO energies within a range of approximately 0.7 eV. rsc.org

Electron-donating groups, such as alkoxy or alkylthienyl groups, tend to raise the HOMO level, which is beneficial for hole injection and transport in p-type organic field-effect transistors (OFETs). nih.govmdpi.com Conversely, electron-withdrawing groups, like cyano or nitro groups, lower both the HOMO and LUMO levels, which can enhance electron injection and transport in n-type materials. uoanbar.edu.iqnih.gov The incorporation of alternating strong electron donor and acceptor units is an effective method for creating low-band-gap polymer materials, as this construction leads to higher HOMO and lower LUMO energy levels, reducing the energy gap for electron transition. mdpi.com The Hammett constant of the substituents is a governing factor in these electronic effects. rsc.org

Below is a table summarizing the effects of different substituent types on the electronic properties of thiophene-based compounds.

Substituent TypeExample GroupsEffect on HOMO LevelEffect on LUMO LevelTypical Application
Electron-Donating Methoxy (B1213986) (-OCH₃), Alkyl (-R)IncreaseSlight Increase/Decreasep-type semiconductors
Electron-Withdrawing Cyano (-CN), Nitro (-NO₂)DecreaseDecreasen-type semiconductors
Halogens Fluorine (-F), Chlorine (-Cl)DecreaseDecreaseTuning stability & packing

Side-Chain Engineering for Film Morphology Control and Processing Attributes

Side-chain engineering is a critical strategy for controlling the solid-state packing and solution processability of this compound derivatives, which are paramount for device performance. The introduction of flexible side chains, such as linear alkyl groups, can significantly improve the solubility of the otherwise rigid and often insoluble π-conjugated core. mdpi.comacs.org This enhanced solubility is essential for solution-based processing techniques like spin-coating or printing, which are cost-effective for large-area electronic applications. mdpi.comresearchgate.net

The length and branching of these side chains influence the intermolecular packing and thin-film morphology. mdpi.com For example, the substitution of different alkylthienyl groups can lead to significant changes in solubility, which can be attributed to variations in the dihedral angles between the core and the thiophene (B33073) ring. mdpi.com Well-ordered molecular packing, such as the herringbone structure observed in some thiophene-containing fused molecules, is known to facilitate efficient charge transport, leading to high carrier mobilities. mdpi.com In some cases, thermal annealing can induce significant changes in the microstructure and domain texture of thin films, leading to a substantial increase in charge carrier mobility. rsc.org

The following table illustrates the impact of side-chain characteristics on material properties.

Side-Chain PropertyEffect on SolubilityEffect on Film MorphologyImpact on Device Performance
Increased Chain Length Generally increases solubility up to a pointCan promote more ordered packingAffects charge transport and processability
Branched Chains Often increases solubility more than linear chainsCan disrupt π-π stackingImproves solution processability, may decrease mobility
Functional Groups Can be used to tune solubility and intermolecular interactionsInfluences self-assembly and crystal packingCan be used to optimize charge injection and transport

Backbone Modification and Heteroatom Substitution Effects on Electronic Structure

Modifying the π-conjugated backbone of this compound, including the strategic substitution of heteroatoms, has a profound impact on its electronic structure. The fusion of additional aromatic rings to the core structure, creating π-extended systems, generally leads to a decrease in the bandgap and a red-shift in absorption spectra. acs.orgacs.org This extension of the π-conjugated system enhances electron delocalization. nih.gov

Heteroatom substitution within the aromatic core is another powerful tool for tuning electronic properties. Replacing carbon atoms with nitrogen, for example, can lower the LUMO energy level, which is advantageous for developing n-type and ambipolar materials. nih.govresearchgate.net The introduction of different chalcogen atoms, such as selenium in place of sulfur, can also modulate the electronic and photophysical properties. acs.org These heteroatomic substitutions can alter the charge distribution, polarizability, and intermolecular interactions, thereby influencing the charge transport characteristics of the material. researchgate.netdergipark.org.tr For instance, heteroatomic substitution can alter p-type oligothienoacenes to ambipolar materials. nih.gov

Impact of Substituent Position on Electronic and Charge Transport Characteristics

The regiochemistry of functionalization, or the specific position of substituents on the this compound core, is a critical determinant of the resulting material's electronic and charge transport properties. The reactivity of the thiophene ring itself is position-dependent; electrophilic substitution is generally favored at the α-positions (adjacent to the sulfur atom) due to the higher electron density. uoanbar.edu.iq

Attaching substituents at different positions can lead to significant variations in molecular packing and, consequently, charge carrier mobility. mdpi.com For example, the position of an alkyl chain can influence the dihedral angle between different parts of the molecule, affecting the degree of π-orbital overlap between adjacent molecules in the solid state. mdpi.com In the case of 2,7-disubstituted phenanthro[2,1-b:7,8-b']dithiophenes, the type and position of side chains were found to greatly affect physicochemical properties. mdpi.com Similarly, for complex iridium-based compounds, the location of substituents on the ligands has a determining effect on the photophysical properties by influencing the nature of the lowest excited states. ucentral.cl Therefore, controlling the position of substituents is a subtle yet powerful tool for fine-tuning the performance of this compound-based materials in electronic applications.

Applications in Advanced Materials Research

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

Phenanthro[4,3-b]thiophene and its derivatives are promising candidates for use in organic light-emitting diodes (OLEDs) due to their inherent electroluminescent properties. ontosight.ai The planar and rigid structure of the phenanthrothiophene core, combined with the electron-rich thiophene (B33073) moiety, facilitates efficient charge injection and transport, which are crucial for high-performance OLEDs. ontosight.ai

Derivatives of phenanthroimidazole, which can be conceptually related to the broader class of phenanthrene-based heterocycles, have been synthesized and shown to be fluorescent with high quantum yields, making them suitable as emissive layers in OLEDs. For instance, a phenanthroimidazole derivative containing a thiophene unit has been investigated for its electroluminescent properties. doi.org

Furthermore, the development of novel organic electroluminescent materials, such as monoaza researchgate.nethelicene, which can be synthesized from diphenanthro[3,4-b:4',3'-d]thiophene, highlights the versatility of the phenanthrene-thiophene scaffold in creating materials with unique photophysical properties. researchgate.net These materials can exhibit deep-blue electroluminescence, a critical component for full-color displays and white lighting applications. researchgate.net The helical nature of such molecules can prevent close packing, which can be advantageous in certain device architectures. researchgate.net

The design of bipolar molecules, containing both hole-transporting and electron-transporting moieties, is a key strategy in developing efficient single-layer OLEDs. Phenanthroline derivatives, which share structural similarities with the phenanthrene (B1679779) core, have been functionalized to create bipolar materials for OLEDs. hep.com.cn The ability to tune the electronic properties through chemical modification allows for the optimization of charge balance within the device, leading to improved efficiency and brightness. hep.com.cn

Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

The extended π-conjugation and inherent charge-carrying capabilities of this compound make it a compelling organic semiconductor for organic field-effect transistors (OFETs). ontosight.ai These materials offer advantages such as low-cost fabrication, flexibility, and light weight, making them suitable for applications like display drivers and smart cards. nih.gov

Thiophene-containing fused molecules have been instrumental in the advancement of OFETs. mdpi.com For instance, dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) and its derivatives are high-performance organic semiconductors that yield OFETs with excellent mobility and stability. mdpi.comacs.org The introduction of alkyl chains to the this compound core can improve solubility, a key factor for solution-processable devices, while maintaining good semiconducting properties in the thin-film state. acs.org

Research has shown that the strategic placement and nature of substituents on the phenanthrothiophene backbone can significantly influence the charge transport properties. For example, the introduction of a branched alkyl group at the edge of the DNTT core enhances solubility without detrimentally affecting the semiconducting characteristics. acs.org The charge carrier mobility in OFETs based on such materials can reach values comparable to or even exceeding that of amorphous silicon. nih.gov

The development of novel molecules like 2,7-di-tert-butyl-10,14-di(thiophen-2-yl)phenanthro[4,5-abc] ontosight.airesearchgate.netnih.govthiadiazolo[3,4-i]phenazine (DTPTP) demonstrates the potential for creating p-type semiconductors with respectable charge mobilities. rsc.org Furthermore, the charge-transfer characteristics of such systems can even be switched from p-type to n-type through co-crystallization with an appropriate electron acceptor, opening up new avenues for designing complex organic electronic circuits. rsc.org

Table 1: Performance of OFETs based on Phenanthrothiophene Derivatives and Related Compounds

Compound Mobility (cm²/Vs) On/Off Ratio Deposition Method Reference
Thiophene-containing compound 0.31 - - nih.gov
Monoalkylated DNTT derivative up to 0.5 10⁴–10⁷ Spin-coating acs.org
Monoalkylated DNTT derivative up to 1.6 10⁵ Spin-coating (optimized) acs.org
Monoalkylated DNTT derivative 2.5 ~10⁷ Vacuum deposition acs.org
DTPTP 0.3 - - rsc.org

Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs) as Active Layers

The unique electronic properties of this compound and its derivatives make them suitable for use as active layer materials in organic photovoltaics (OPVs). ontosight.ai OPVs are a promising renewable energy technology due to their potential for low-cost, large-area fabrication on flexible substrates. researchgate.net The core of an OPV is the active layer, typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material. nih.gov

This compound-based materials can function as either the donor or acceptor component in the active layer. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is crucial for optimizing the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell. chinesechemsoc.org

For instance, the introduction of phenanthroline derivatives as interlayers in BHJ solar cells has been shown to significantly enhance device efficiency. researchgate.net These layers can improve electron transport and reduce charge recombination at the electrode interface. researchgate.net Furthermore, the development of novel acceptor units, such as those based on quinoxalino[2′,3':9,10]phenanthro[4,5-abc]phenazine, which has a large planar structure, can enhance the degree of conjugated electron delocalization and facilitate photon absorption. nih.gov

In the context of perovskite solar cells (PSCs), organic materials are often used as hole-transporting layers (HTLs). While not a direct application as the active layer, the principles of molecular design for efficient charge transport in phenanthrothiophene-based materials for OPVs are transferable to the development of novel HTLs for PSCs. The goal is to achieve high hole mobility and proper energy level alignment with the perovskite active layer to facilitate efficient hole extraction and minimize recombination losses. nih.gov

Development of π-Conjugated Systems for Electronic Devices

The fundamental building block of this compound is its extended π-conjugated system, which is the basis for its utility in a wide range of electronic devices. ontosight.ainih.gov The fusion of the phenanthrene and thiophene rings creates a rigid, planar structure that facilitates the delocalization of π-electrons, a key requirement for efficient charge transport. ontosight.ai

The versatility of the phenanthrothiophene core allows for the development of a vast library of materials with tailored electronic and optical properties. ontosight.ai By introducing various functional groups, researchers can fine-tune the energy levels (HOMO and LUMO), solubility, and solid-state packing of these materials. mdpi.comacs.org This molecular engineering approach is critical for optimizing the performance of devices such as OLEDs, OFETs, and OPVs. ontosight.airesearchgate.netacs.org

Thieno[3,2-b]thiophene (B52689) (TT) and its derivatives are particularly noteworthy due to their extended conjugation, planar ring structure, and the potential for intermolecular S---S interactions, which can enhance charge transport. nih.gov The development of molecules like 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) highlights the use of this building block in creating materials for various electronic and optoelectronic applications. nih.gov

Furthermore, the synthesis of larger fused thiophene systems, containing up to seven rings, demonstrates the potential to create materials with even more extended π-conjugation. acs.org These larger systems are expected to have enhanced electronic properties, although their synthesis and characterization can be more challenging. acs.org The development of such complex π-conjugated systems based on the phenanthrothiophene motif continues to be an active area of research, with the goal of pushing the performance limits of organic electronic devices. researchgate.net

Elucidation of Structure-Performance Relationships in Organic Electronic Materials

Understanding the relationship between the molecular structure of this compound derivatives and their performance in electronic devices is a critical area of research. This knowledge allows for the rational design of new materials with improved properties. acs.orgresearchgate.net

Key structural features that influence device performance include:

The extent of π-conjugation: Larger fused aromatic systems generally lead to smaller bandgaps and can improve charge mobility. acs.org

The nature and position of substituents: Alkyl chains can be introduced to improve solubility and influence molecular packing. mdpi.comacs.org Electron-withdrawing or electron-donating groups can be used to tune the HOMO and LUMO energy levels, which is crucial for optimizing charge injection and transport in OLEDs and for matching energy levels in OPVs. chinesechemsoc.org

Molecular planarity: A more planar molecular backbone can enhance electronic coupling and facilitate intramolecular charge transport. chinesechemsoc.org

For example, studies on alkyl-substituted fused thiophenes have shown that they can form π-stacking structures, which are generally more favorable for charge transport than herringbone packing. acs.org Similarly, research on dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives has demonstrated that the introduction of a single branched alkyl group can improve solubility without disrupting the favorable molecular packing required for high charge mobility. acs.org

By systematically varying the molecular structure and correlating these changes with device performance metrics such as mobility, efficiency, and stability, researchers can develop a deeper understanding of the underlying principles governing the behavior of these materials. This iterative process of design, synthesis, characterization, and device testing is essential for the continued advancement of organic electronics. researchgate.net

Role of Intermolecular Interactions in Charge Transport Enhancement

Intermolecular interactions play a crucial role in determining the charge transport properties of organic semiconductors based on this compound. These non-covalent interactions govern the molecular packing in the solid state, which in turn dictates the efficiency of charge hopping between adjacent molecules.

Several types of intermolecular interactions are significant in these systems:

π-π Stacking: This is a key interaction where the planar aromatic cores of adjacent molecules stack on top of each other. The distance between the stacked rings is critical, with shorter distances generally leading to stronger electronic coupling and higher charge mobility. acs.org Fused thiophene systems have been shown to adopt this favorable packing motif. acs.org

S-S Interactions: The presence of sulfur atoms in the thiophene ring can lead to specific sulfur-sulfur interactions between neighboring molecules. These interactions can help to promote a more ordered molecular packing and provide additional pathways for charge transport. nih.gov

Herringbone Packing: In this arrangement, the molecules are packed in a tilted, edge-to-face fashion. While common in many organic semiconductors, it can sometimes lead to lower charge mobilities compared to π-stacked structures due to less effective orbital overlap. mdpi.com

Van der Waals Interactions: The side chains attached to the phenanthrothiophene core, such as alkyl groups, interact with each other and with the solvent through van der Waals forces. These interactions influence the solubility of the material and can also affect the final thin-film morphology and molecular packing. mdpi.com

Future Research Directions and Emerging Paradigms

Computational Material Discovery and Machine Learning Algorithms for Heteroacenes

The traditional, trial-and-error approach to materials discovery is gradually being superseded by in silico design and computational screening. nih.govcore.ac.uk Future research will increasingly rely on computational methods to accelerate the discovery of novel heteroacenes, including derivatives of phenanthro[4,3-b]thiophene.

High-Throughput Virtual Screening: Automated workflows are being developed to create and evaluate vast libraries of virtual molecules. frontiersin.org These tools can predict fundamental electronic properties, enabling the rapid identification of promising candidates before committing to costly and time-consuming synthesis. For instance, a massive theoretical screening of over a quarter-million heteroacenes has been performed to calculate hole reorganization energies using cloud computing, identifying key structures for high mobility. arxiv.org

Machine Learning (ML) and AI: Machine learning models, particularly those based on deep neural networks and recurrent neural networks (RNN), are emerging as powerful tools for exploring chemical space and designing materials with specific target properties. frontiersin.org Quantum-enhanced machine learning algorithms have shown promise in predicting novel heteroacene structures with low hole reorganization energy, a critical parameter for efficient charge transport. arxiv.orgconsensus.apparxiv.org These models can extrapolate from existing data to discover entirely new molecular architectures that outperform known materials. arxiv.org The evolution of computational methods from early quantum-chemical techniques to sophisticated ML models provides new capabilities for in silico discovery and design of organic semiconductors (OSCs). nih.govacs.orgresearchgate.net

Table 1: Comparison of Computational Approaches for Organic Semiconductor Discovery

Approach Description Key Advantages Relevant Findings
High-Throughput Screening (HTS) Automated quantum chemical simulations on large molecular libraries to calculate properties like reorganization energy and electronic coupling. frontiersin.orgarxiv.org Can screen vast numbers of compounds (e.g., 250,000+ heteroacenes) to identify promising candidates. arxiv.org Identified numerous heteroacene structures with high potential for hole conductivity. arxiv.org
Machine Learning (ML) Models Uses algorithms (e.g., Factorization Machines, RNNs) trained on existing chemical data to predict properties of new, un-synthesized molecules. arxiv.orgfrontiersin.org Accelerates discovery, requires less computational power than full quantum calculations for every molecule, can extrapolate to novel structures. arxiv.orgfrontiersin.org Successfully predicted novel heteroacene structures with lower hole reorganization energy than those in the initial training set. arxiv.org

| Rational In Silico Design | A multiscale simulation approach that combines quantum mechanics and molecular modeling to rationally design materials with improved properties, such as electron mobility. nih.govcore.ac.uk | Allows for targeted design to improve specific properties; has been shown to improve electron mobility by orders of magnitude. nih.govcore.ac.uk | Led to the design of a new electron-conducting material with mobility four orders of magnitude higher than the reference. core.ac.uk |

Exploration of Novel Synthetic Pathways for Complex this compound Architectures

The synthesis of complex, extended π-systems remains a significant challenge. Future work will focus on developing more efficient, versatile, and scalable synthetic routes to create sophisticated architectures based on the this compound core.

Modern C-H Functionalization: Strategies such as using transient directing groups are enabling the direct arylation of arenes, providing a highly efficient route to construct diverse polycyclic aromatic hydrocarbons (PAHs). acs.orgnih.gov Applying these methods to phenanthrothiophene precursors could allow for the construction of previously inaccessible, complex fused systems.

Novel Cyclization Reactions: Innovative methods like electrocyclization-dehydrogenation of diradicaloids are being explored to synthesize new PAHs. bohrium.com One specific approach has been described for the synthesis of 2,3,6,7-tetrahydrophenanthro[4,3-b]thiophenes via a base-catalyzed ring transformation. researchgate.net Future research could adapt these and other cyclization strategies, such as those involving iodocyclization of alkynes or Scholl cyclodehydrogenation, to build the core this compound skeleton and its derivatives. worktribe.comnih.govmdpi.com

Stepwise Polyfunctionalization: The ability to precisely install various functional groups at specific positions on the aromatic core is crucial for tuning the electronic properties, solubility, and solid-state packing of the final material. nih.gov Developing a toolbox of synthetic strategies for the stepwise functionalization of the this compound scaffold will be essential for creating tailored materials for specific applications. nih.govresearchgate.net

Advanced Characterization of Supramolecular Assemblies and Thin Film Morphologies

The performance of an organic electronic device is not solely dependent on the properties of the individual molecule but is critically influenced by how these molecules arrange themselves in the solid state. advancedsciencenews.com Understanding and controlling this supramolecular organization is a key future challenge.

In-situ and Operando Techniques: To truly understand the structure-property relationships, it is necessary to characterize materials under realistic operating conditions. opticsjournal.net Future research will increasingly employ in-situ/operando techniques, such as advanced optical and scanning probe microscopy, to study film growth, morphological evolution, and charge carrier dynamics in real-time. opticsjournal.net

Probing Nanoscale Structure: The molecular packing in the first few monolayers of a thin film has a critical influence on charge transport. advancedsciencenews.com Advanced characterization techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) are vital for revealing detailed information about molecular organization in polycrystalline thin films, which can differ significantly from bulk crystal structures. advancedsciencenews.com Investigating polymorphism and the effects of temperature and interfaces on the nanoscale structure of this compound films will be crucial for improving device performance and reproducibility. uab.cat

Controlled Self-Assembly: Research into phenanthrothiophene-triazine star-shaped molecules has shown they can self-assemble into ordered columnar rectangular (Colrec) mesophases, a desirable arrangement for charge transport. worktribe.comnih.gov Future work will explore how to guide the self-assembly of this compound derivatives through chemical modification and processing conditions to form highly ordered nanostructures, such as the light-harvesting nanospheres seen in phenanthrene-DNA conjugates. nih.gov

Design of Next-Generation Organic Semiconductors with Enhanced Performance

The ultimate goal of this fundamental research is to create organic semiconductors that can rival or exceed the performance of current materials like amorphous silicon. rsc.org The design of next-generation materials based on this compound will be a multi-faceted endeavor.

Molecular and Energy Level Engineering: The properties of organic semiconductors, including their charge carrier mobility and stability, are directly controlled by their molecular structure and energy levels (HOMO/LUMO). nih.govacs.org Future designs will focus on strategies like extending π-conjugation to enhance light absorption and lower the bandgap. nih.gov A key strategy for efficient charge injection in p-type transistors is to match the HOMO energy level of the organic semiconductor with the work function of the electrodes, such as gold. acs.org

Optimizing for Field-Effect Transistors (OFETs): The key performance parameters for OFETs are carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). rsc.orgfrontiersin.org Achieving high performance requires optimizing not just the semiconductor itself but also the interfaces with the dielectric layer and the electrodes. nih.govrsc.org Research has shown that highly π-extended heteroarenes can achieve excellent mobilities; for example, vapor-deposited thin film transistors based on dianthra[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DATT) have achieved mobilities as high as 3.0 cm² V⁻¹ s⁻¹. acs.org

Structure-Mobility Relationships: A clear relationship exists between molecular packing and charge mobility. For example, discotic liquid crystals can exhibit high charge mobilities, sometimes exceeding 0.1 cm² V⁻¹ s⁻¹, due to their tendency to form ordered columnar structures that facilitate charge hopping. mdpi.com Designing this compound derivatives that favor such packing arrangements will be a key strategy for enhancing performance.

Table 2: Performance of Selected π-Extended Organic Semiconductors in OFETs

Compound Device Configuration Mobility (μ) [cm² V⁻¹ s⁻¹] On/Off Ratio Reference
Dianthra[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DATT) Vapor-deposited thin film up to 3.0 > 10⁶ acs.org
Phenanthro[1,2-b:8,7-b′]dithiophene derivative (C₁₀-PDT) Solution-processed thin film 0.13 > 10⁶ acs.org
Pyrazine-linked 2D COF Field-effect transistor ~5.0 (up to 22 with doping) - acs.org

| TPB–TFB COF Thin Film | Photogenerated carriers | 165 ± 10 (calculated) | - | acs.org |

Theoretical Frameworks for Predicting and Optimizing Charge Transport in Extended Systems

To move beyond serendipity in materials design, robust theoretical frameworks are needed to accurately predict and explain charge transport phenomena in complex molecular systems. chimia.ch

Multi-scale Modeling: A comprehensive understanding of charge transport requires a multi-scale approach. spincomp.com This typically begins with quantum chemical methods like Density Functional Theory (DFT) to calculate molecule-specific parameters such as intramolecular reorganization energy and intermolecular electronic couplings (transfer integrals). spincomp.comnih.gov These parameters then serve as inputs for higher-level models.

Simulating Charge Dynamics: Kinetic Monte Carlo (KMC) simulations are widely used to model the incoherent hopping of charges through the disordered landscape of an organic film, allowing for the calculation of bulk charge mobility. aip.org Developing more realistic models that account for both static and dynamic disorder is crucial for accurately predicting device performance. aip.org

Predictive Protocols: The goal is to establish a reliable computational protocol that can quantitatively predict the charge carrier mobilities of π-stacked systems from first principles. nih.gov Such a protocol would involve a series of steps: determining the crystal structure, calculating electronic couplings and reorganization energies with DFT, and finally calculating the mobility. nih.gov This would provide a powerful tool for screening potential this compound derivatives and optimizing their structure for superior charge transport properties.

Q & A

Q. How can researchers synthesize phenanthro[4,3-b]thiophene and its derivatives for mutagenicity studies?

Methodological Answer: this compound and its derivatives (e.g., dihydrodiols, sulfones) can be synthesized via multi-step organic reactions, including cyclization of thiophene precursors and oxidation steps. For example, dihydrodiol derivatives are synthesized by epoxidation followed by hydrolysis, while sulfones are generated through oxidation of the thiophene ring using agents like m-chloroperbenzoic acid. Purity is confirmed via HPLC and NMR spectroscopy .

Q. What analytical techniques are effective for identifying this compound in environmental samples?

Methodological Answer: Gas chromatography coupled with two-dimensional time-of-flight mass spectrometry (GC×GC/ToF-MS) is highly effective for separation and identification due to its ability to resolve complex mixtures. Key diagnostic ions (e.g., m/z 219 and 234) aid in distinguishing this compound from co-eluting hydrocarbons. Structural confirmation can be achieved using 2D NMR techniques, such as COSY and heteronuclear chemical shift correlation .

Q. What are the key spectral characteristics of this compound using NMR and mass spectrometry?

Methodological Answer: In 1^1H-NMR, the compound exhibits distinct aromatic proton signals between δ 7.2–8.5 ppm, with coupling patterns reflecting its fused-ring system. 13^{13}C-NMR shows characteristic thiophene carbon signals near δ 125–140 ppm. Mass spectrometry reveals a molecular ion peak at m/z 234 and fragment ions at m/z 219 (loss of CH3_3) and 207 (ring cleavage) .

Advanced Research Questions

Q. How to design experiments to compare the mutagenic potency of this compound derivatives in Salmonella strains?

Methodological Answer: Use the Ames test with Salmonella strains TA98, TA100, and TA104 to assess frameshift vs. base-pair substitution mutagenicity. Quantify stable DNA adducts via 32^{32}P-postlabeling and abasic sites via an aldehydic-site assay. Compare dose-response curves and calculate relative potencies (e.g., P[4,3-b]T sulfone is twice as potent as benzo[a]pyrene in TA100). Include metabolic activation systems (e.g., S9 liver enzymes) to mimic in vivo conditions .

Q. What methodologies resolve contradictions in mutagenicity data between different thia-PAH isomers?

Methodological Answer: Discrepancies between isomers (e.g., P[3,4-b]T vs. P[4,3-b]T) arise from divergent metabolic activation pathways. Resolve these by:

  • Comparing mutagenic activity in TA104 (GC-rich sites) vs. TA100 (AT-rich sites).
  • Synthesizing and testing dihydrodiol derivatives to determine if diol-epoxide formation is critical.
  • Analyzing mutation spectra via sequencing; P[4,3-b]T sulfone induces frameshifts at GC sites, while its dihydrodiols target AT sites .

Q. How to assess the role of abasic sites versus stable DNA adducts in the mutagenicity of sulfur-PAHs?

Methodological Answer: Use parallel assays:

  • Stable DNA adducts : Quantify via 32^{32}P-postlabeling with nuclease P1 enrichment.
  • Abasic sites : Measure via an aldehydic-site assay using aldehyde-reactive probes (e.g., ARP reagent). Correlate results with mutagenic potency; P[3,4-b]T sulfone induces abasic sites but no adducts, while its dihydrodiols form stable adducts .

Q. How to evaluate the photophysical properties of this compound compared to its hydrocarbon analogs?

Methodological Answer: Measure phosphorescence transition energies in ethanol at 77 K using fluorescence spectroscopy. Compare with isosteric hydrocarbons (e.g., pyrene) and parent systems (e.g., phenanthrene). Analyze bathochromic shifts caused by sulfur’s electronegativity. Empirical models can correlate molecular structure with emission bands (e.g., v_p values in cm1^{-1}) .

Notes on Data Contradictions and Methodological Rigor

  • Activation Pathways : P[4,3-b]T requires dihydrodiol formation for mutagenicity, while P[3,4-b]T sulfone acts directly via abasic site generation .
  • Strain Specificity : TA104 is critical for detecting GC-targeted mutations, whereas TA100 and TA98 highlight AT-specific adducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.